N-propylquinoline-8-carboxamide
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Overview
Description
N-propylquinoline-8-carboxamide is a chemical compound belonging to the quinoline family. Quinolines are nitrogen-containing heterocyclic aromatic compounds known for their wide range of biological activities and applications in various fields, including medicinal chemistry, synthetic organic chemistry, and industrial chemistry . This compound, in particular, has garnered attention for its potential therapeutic properties and its role as a building block in the synthesis of pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-propylquinoline-8-carboxamide typically involves the reaction of quinoline-8-carboxylic acid with propylamine. The reaction is carried out under reflux conditions in the presence of a suitable dehydrating agent, such as thionyl chloride or phosphorus oxychloride, to facilitate the formation of the amide bond . The reaction can be represented as follows:
Quinoline-8-carboxylic acid+Propylamine→this compound+H2O
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis or solvent-free reactions. These methods offer advantages in terms of reaction time, yield, and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-propylquinoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-8-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-8-carboxylic acid derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-propylquinoline-8-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-propylquinoline-8-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and topoisomerase IV, ultimately leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Quinoline-8-carboxamide: Shares the quinoline core structure but lacks the propyl group.
N-methylquinoline-8-carboxamide: Similar structure with a methyl group instead of a propyl group.
N-ethylquinoline-8-carboxamide: Contains an ethyl group instead of a propyl group.
Uniqueness
N-propylquinoline-8-carboxamide is unique due to the presence of the propyl group, which can influence its biological activity and chemical reactivity. The propyl group may enhance the compound’s lipophilicity, affecting its interaction with biological membranes and molecular targets .
Properties
IUPAC Name |
N-propylquinoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-2-8-15-13(16)11-7-3-5-10-6-4-9-14-12(10)11/h3-7,9H,2,8H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXSORDIMJPFMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=CC2=C1N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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